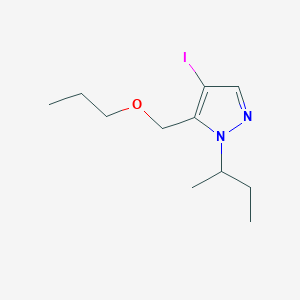
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of neuroscience to investigate the mechanisms of action of various neurotransmitters and their receptors. In
Wirkmechanismus
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. When activated, this receptor allows the influx of cations such as sodium and calcium into the cell, resulting in depolarization and the initiation of an action potential. 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole binds to the α7 nicotinic acetylcholine receptor and prevents its activation by acetylcholine. This blockade results in the inhibition of downstream signaling pathways and the disruption of normal neuronal function.
Biochemische Und Physiologische Effekte
The blockade of the α7 nicotinic acetylcholine receptor by 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to improve cognitive function and memory in models of Alzheimer's disease and schizophrenia. Additionally, 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been shown to reduce hyperactivity and impulsivity in models of ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically investigate the role of this receptor in various neurological disorders without affecting other neurotransmitter systems. However, a limitation of this compound is its relatively low potency, which may require higher concentrations and longer exposure times to achieve significant effects.
Zukünftige Richtungen
There are several future directions for the use of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems and their receptors. Additionally, researchers may explore the use of this compound in combination with other drugs to achieve synergistic effects. Finally, the development of more potent analogs of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole may improve its efficacy and reduce the required concentration and exposure time.
Synthesemethoden
The synthesis of 1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole with sec-butyl bromide and propoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the target compound with a yield of approximately 70%. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key player in cognitive function and memory. By blocking this receptor, researchers can investigate the role of the α7 nicotinic acetylcholine receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-butan-2-yl-4-iodo-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-6-15-8-11-10(12)7-13-14(11)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLMDFVNZPCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

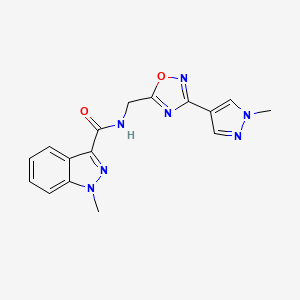
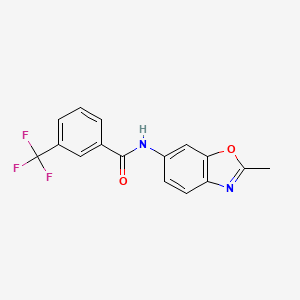
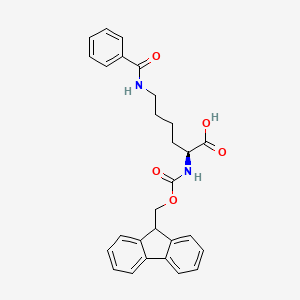
![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)
![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
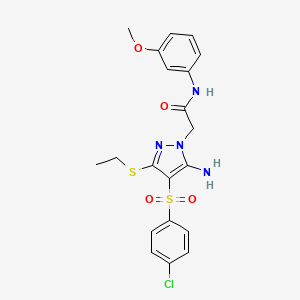
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
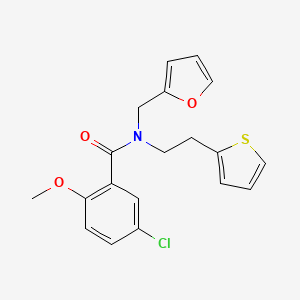
![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)

![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2949955.png)